3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine
Description
3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine is a substituted pyrazole derivative characterized by an isopropoxy group at position 3 and an isopropyl group at position 1 of the pyrazole ring. Its structural features make it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Pyrazole derivatives are generally synthesized via cyclocondensation reactions or functional group modifications, as exemplified by related compounds in the evidence (e.g., Vilsmeier–Haack reactions or copper-catalyzed couplings) .
Properties
IUPAC Name |
1-propan-2-yl-3-propan-2-yloxypyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-6(2)12-5-8(10)9(11-12)13-7(3)4/h5-7H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZADCQCUBJTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)OC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Substrate Preparation : 4-Halopyrazole (e.g., 4-iodo-1-isopropyl-1H-pyrazole) is dissolved in anhydrous tetrahydrofuran (THF).
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Grignard Formation : Isopropylmagnesium chloride (3.0 M in THF) is added dropwise at 5–25°C, yielding a pyrazolylmagnesium intermediate.
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Quenching with Electrophiles : The Grignard reagent reacts with trimethoxyborane or methoxyl pinacol borate to form boronic acid derivatives, critical for Suzuki-Miyaura couplings.
Key Data :
Direct Alkoxylation of Halopyrazoles
An alternative route employs nucleophilic aromatic substitution (SNAr) to install the isopropoxy group directly onto a halogenated pyrazole precursor:
Reaction Parameters
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Substrate : 3-Bromo-1-isopropyl-1H-pyrazol-4-amine.
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Nucleophile : Sodium isopropoxide (2 eq) in DMF or DMSO.
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Temperature : 80–100°C for 6–12 hours.
Advantages :
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Avoids boronic acid preparation.
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Shorter synthetic sequence.
Challenges :
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Limited to activated aryl halides (e.g., electron-deficient pyrazoles).
Protection-Deprotection Strategies for Amine Stability
The primary amine at position 4 necessitates protection during harsh reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal:
Protection Protocol
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Boc Anhydride Reaction : Treat 4-amino-pyrazole with Boc₂O in dichloromethane (DCM) at 0–25°C.
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Deprotection : Use trifluoroacetic acid (TFA) in DCM at 0°C, followed by neutralization with NaHCO₃.
Key Data :
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
The patent CN105294657A highlights critical factors for large-scale production:
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Solvent Selection : THF and toluene are preferred for their balance of reactivity and ease of removal.
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Catalyst Recycling : Palladium recovery via diatomite filtration reduces costs.
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Crystallization : Ethyl acetate/sherwood oil mixtures achieve >99% enantiomeric excess in related compounds.
Analytical Characterization
Successful synthesis is confirmed via:
Chemical Reactions Analysis
Types of Reactions: 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Chemistry: 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its pyrazole core is known to interact with various biological targets, making it a valuable scaffold for drug discovery .
Medicine: The compound has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Yields for pyrazole derivatives vary widely (17.9–82%), with copper-mediated reactions (e.g., ) often requiring longer reaction times and producing lower yields due to side reactions.
Physicochemical Properties
Key Observations :
- The isopropoxy group may enhance solubility in non-polar solvents compared to hydrophilic analogs like the hydrochloride salt in .
- Decomposition temperatures (e.g., 198–200°C in ) suggest that nitro or triazole-containing derivatives exhibit lower thermal stability.
Biological Activity
3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological applications, supported by recent research findings and case studies.
The synthesis of this compound typically involves two key steps:
- N-Alkylation : The starting material, 1H-pyrazol-4-amine, undergoes N-alkylation with isopropyl bromide in the presence of a base (e.g., potassium carbonate) to yield 1-isopropyl-1H-pyrazol-4-amine.
- O-Alkylation : The intermediate product is then subjected to O-alkylation with isopropyl bromide, leading to the formation of the final compound.
The compound's structure features both isopropoxy and isopropyl groups, which contribute to its unique chemical properties and reactivity profiles, making it suitable for various applications in organic synthesis and drug discovery.
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through:
- Binding to Active Sites : It can inhibit enzyme activity by occupying the active site.
- Allosteric Modulation : It may also bind to allosteric sites, leading to conformational changes that affect enzyme function.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their activity as RET protein kinase inhibitors. One promising compound demonstrated effective inhibition of RET phosphorylation in MCF-7 breast cancer cells at concentrations as low as 100 nM . This indicates that derivatives related to this compound may also exhibit similar anticancer properties.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research into related pyrazole compounds indicates that they possess broad-spectrum antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 3-Isopropoxy-1-isopropyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a method analogous to the preparation of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () can be adapted:
- Step 1 : React a halogenated pyrazole precursor (e.g., 4-iodo derivative) with isopropylamine under basic conditions (e.g., Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO).
- Step 2 : Introduce the isopropoxy group via alkoxylation using isopropyl alcohol and a strong base (e.g., NaH). Key factors include temperature control (35–80°C), catalyst selection (e.g., Cu(I) for Ullmann-type couplings), and stoichiometric ratios to minimize side products. Yields are optimized by inert atmosphere conditions and slow reagent addition .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR are essential for confirming substituent positions and stereochemistry. For example, the isopropyl group’s methyl protons typically appear as a septet (δ ~1.2–1.5 ppm), while the pyrazole ring protons resonate between δ 7.0–8.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ~224.2 g/mol) and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond lengths and angles critical for conformational analysis .
Q. How does this compound react under oxidative or reductive conditions?
- Oxidation : Hydrogen peroxide or KMnO₄ in acidic media may oxidize the pyrazole ring, forming hydroxylated derivatives. The isopropoxy group’s stability depends on reaction pH and temperature .
- Reduction : NaBH₄ or LiAlH₄ selectively reduces nitro or carbonyl intermediates during synthesis but leaves the pyrazole core intact .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
SAR studies involve systematic substitution of the isopropoxy and isopropyl groups. For example:
- Replacing isopropoxy with bulkier alkoxy groups (e.g., tert-butoxy) enhances hydrophobic interactions in enzyme binding pockets.
- Introducing electron-withdrawing groups (e.g., fluorine) at the pyrazole 5-position improves metabolic stability. Assays like enzyme inhibition (IC₅₀) and receptor binding (Kd) quantify activity changes, guided by crystallographic data from SHELX-refined structures .
Q. How can contradictions in reported synthesis yields be resolved?
Discrepancies often arise from catalyst purity or solvent effects. For example:
- Catalyst Screening : Cu(I) vs. Pd(II) catalysts may alter coupling efficiency. A 2024 study noted 15–20% yield improvements using PdCl₂(PPh₃)₂ in THF .
- Solvent Optimization : Switching from DMF to DMA increases solubility of intermediates, reducing byproducts .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinases), using SHELX-derived crystal structures as templates .
- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic regions, aiding in rational design .
Q. How does pH and temperature affect the compound’s stability in biological matrices?
- pH Stability : Degradation studies in buffers (pH 3–10) show maximum stability at pH 7.4 (simulated physiological conditions), with hydrolysis of the isopropoxy group occurring below pH 5 .
- Thermal Stability : TGA/DSC analysis reveals decomposition above 150°C, suggesting storage at ≤4°C for long-term integrity .
Q. How does this compound compare structurally and functionally to similar pyrazole derivatives?
A comparative analysis with N-[2-(propan-2-yl)phenyl]-1H-pyrazol-4-amine () shows:
- Structural Differences : The isopropoxy group in the target compound enhances solubility vs. phenyl-substituted analogs.
- Functional Outcomes : The isopropyl group improves membrane permeability in cell-based assays, as seen in analogs like 3,5-bis(isopropyl)-1H-pyrazol-4-amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
